molecular formula C10H8N2O2 B2568109 4-phenyl-1H-imidazole-5-carboxylic acid CAS No. 802052-58-0

4-phenyl-1H-imidazole-5-carboxylic acid

Cat. No. B2568109
CAS RN: 802052-58-0
M. Wt: 188.186
InChI Key: CGGYEKVCCJJXQZ-UHFFFAOYSA-N
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Description

4-Phenyl-1H-imidazole-5-carboxylic acid is a compound with the molecular formula C10H8N2O2. It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .


Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied. For instance, a one-pot metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles was reported, which involved the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to afford benzils, which were subsequently reacted with an aldehyde and ammonium acetate in situ .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-imidazole-5-carboxylic acid consists of a five-membered imidazole ring attached to a phenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Imidazole compounds are known to exhibit both acidic and basic properties. They are amphoteric in nature, showing two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

4-Phenyl-1H-imidazole-5-carboxylic acid is a solid compound. Its empirical formula is C10H8N2O2 and it has a molecular weight of 188.18 .

Scientific Research Applications

Therapeutic Potential

Imidazole, which is a part of the “4-phenyl-1H-imidazole-5-carboxylic acid” structure, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Non-Purine Xanthine Oxidase Inhibitors

1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated as non-purine xanthine oxidase inhibitors . Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, and its overproduction can lead to hyperuricemia causing gout .

Antimicrobial Activity

Certain 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole compounds have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .

Synthesis of Lanthanide Sulfate–Carboxylates

4-Imidazolecarboxylic acid may be used in the synthesis of lanthanide sulfate–carboxylates . These compounds are synthesized by in situ decarboxylation in the presence of Cu (II) ions .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 4-Phenyl-1H-imidazole-5-carboxylic acid is classified as Acute Tox. 4 Oral. The hazard statements include H302 and the precautionary statements include P301 + P312 + P330 .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties. Therefore, the future directions in the research of 4-Phenyl-1H-imidazole-5-carboxylic acid and its derivatives could involve exploring their potential applications in drug development .

properties

IUPAC Name

4-phenyl-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGYEKVCCJJXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1H-imidazole-5-carboxylic acid

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